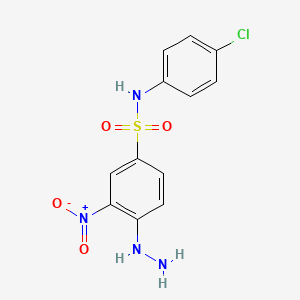

N-(4-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide

Descripción

N-(4-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide (Molecular Formula: C₁₂H₁₁ClN₄O₄S) is a sulfonamide derivative characterized by a nitro (-NO₂) group at position 3, a hydrazino (-NHNH₂) group at position 4, and a 4-chlorophenyl sulfonamide moiety. Its structural uniqueness arises from the combination of electron-withdrawing (nitro, sulfonamide) and nucleophilic (hydrazino) groups, which influence its physicochemical properties and reactivity. Predicted collision cross-section (CCS) values for its adducts range from 168.0–179.4 Ų .

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-4-hydrazinyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN4O4S/c13-8-1-3-9(4-2-8)16-22(20,21)10-5-6-11(15-14)12(7-10)17(18)19/h1-7,15-16H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAGVQYDTYEESM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)NN)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide typically involves multiple steps. One common method starts with the nitration of 4-chloroaniline to produce 4-chloro-3-nitroaniline. This intermediate is then subjected to sulfonation using chlorosulfonic acid to yield 4-chloro-3-nitrobenzenesulfonyl chloride. The final step involves the reaction of this sulfonyl chloride with hydrazine hydrate to form N-(4-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The sulfonamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles like amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products Formed

Oxidation: Azo or azoxy derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Anticancer Properties

Research indicates that derivatives of sulfonamides, including N-(4-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide, exhibit promising anticancer activity. Studies have shown that certain sulfonamide derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer proliferation . The compound's ability to selectively target cancer cells while sparing normal cells makes it a candidate for further development in anticancer therapies.

1.2 Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

The compound is also noted for its potential role as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs. These drugs are crucial in managing pain and inflammation by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). Specifically, compounds derived from N-(4-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide may provide selective COX-2 inhibition, which is beneficial for reducing gastrointestinal side effects associated with traditional NSAIDs .

Synthetic Applications

2.1 Chemical Intermediates

N-(4-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide serves as a valuable intermediate in the synthesis of other chemical compounds. It can be utilized in the production of substituted phenyl pyrazolones, which are used in various applications ranging from colorants to pharmaceuticals . The efficiency of synthesizing this compound has been improved through novel synthetic methods that ensure high purity and yield, making it a practical choice for industrial applications .

2.2 Colorant Production

The compound has been identified as a precursor for producing magenta color formers used in color photography and other dye applications. Its derivatives can be employed to create vibrant colors due to their specific chemical structures that interact favorably with light .

Biological Studies

3.1 Mechanistic Studies

Research into the biological mechanisms of N-(4-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide has revealed insights into its interaction with biological targets. For instance, studies on its structure have shown how modifications to the compound can affect its biological activity, leading to enhanced efficacy against specific targets like cancer cells or inflammatory pathways .

3.2 Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound and its derivatives. These studies are essential for understanding potential side effects and establishing safe dosage levels for therapeutic use. Results indicate that while some derivatives demonstrate significant biological activity, they also require careful evaluation to mitigate any adverse effects on human health .

Mecanismo De Acción

The mechanism of action of N-(4-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects .

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities with related sulfonamide derivatives:

Key Observations :

- Hydrazino vs. Triazole Groups: The hydrazino group in the main compound introduces nucleophilic reactivity, whereas triazole derivatives (e.g., compounds [7–9] in ) exhibit aromatic stability and tautomerism (thione vs. thiol forms) .

Spectral Characteristics

- IR Spectroscopy: The main compound’s hydrazino group likely shows NH stretching bands at ~3150–3319 cm⁻¹, similar to hydrazinecarbothioamides in . Absence of C=O bands (1663–1682 cm⁻¹) distinguishes it from precursors like hydrazinecarbothioamides .

- NMR :

Physicochemical Properties

- Collision Cross-Section (CCS) : The main compound’s [M+H]+ adduct has a CCS of 168.0 Ų, smaller than triazole derivatives due to fewer aromatic rings .

- Solubility: The nitro and hydrazino groups may enhance polar interactions compared to halogenated analogs (e.g., compound [7–9] with X=Br/Cl in ), which rely on halogenated aryl groups for lipophilicity .

Actividad Biológica

N-(4-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's synthesis, biological mechanisms, and relevant case studies that highlight its efficacy.

Chemical Structure:

- IUPAC Name: N-(4-chlorophenyl)-4-hydrazinyl-3-nitrobenzenesulfonamide

- Molecular Formula: C12H11ClN4O4S

- Molecular Weight: 342.76 g/mol

The synthesis of this compound typically involves several steps, starting from 4-chloroaniline. The general synthetic route includes:

- Nitration of 4-chloroaniline to produce 4-chloro-3-nitroaniline.

- Sulfonation using chlorosulfonic acid to yield 4-chloro-3-nitrobenzenesulfonyl chloride.

- Reaction with hydrazine hydrate , leading to the formation of N-(4-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide .

The biological activity of N-(4-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, which is crucial for its potential therapeutic effects against cancer and microbial infections.

- Antimicrobial Activity: The compound has been investigated for its efficacy against various bacterial strains, indicating a potential role as an antimicrobial agent.

- Anticancer Properties: Preliminary studies suggest that this compound may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Biological Activity Data

The following table summarizes key findings related to the biological activity of N-(4-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide:

| Biological Activity | Target | Effect | IC50 Value |

|---|---|---|---|

| Antimicrobial | Various bacteria | Inhibition of growth | Not specified |

| Anticancer | Tumor cell lines | Induction of apoptosis | Varies by cell line |

| Enzyme Inhibition | Specific enzymes | Blockage of enzymatic activity | Not specified |

Case Studies and Research Findings

- Antimicrobial Studies: Research has shown that N-(4-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide exhibits significant antimicrobial properties against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

- Anticancer Research: A study conducted on various cancer cell lines demonstrated that this compound effectively reduces cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent. For instance, in human breast cancer cell lines, it was observed to induce apoptosis at concentrations as low as 10 µM .

- Enzyme Inhibition Studies: Investigations have indicated that the compound can inhibit enzymes involved in cancer progression, such as certain kinases, leading to decreased tumor growth in xenograft models.

Q & A

Basic: What synthetic strategies are employed to prepare N-(4-Chloro-phenyl)-4-hydrazino-3-nitro-benzenesulfonamide?

Methodological Answer:

The synthesis typically involves sequential functionalization of the benzene sulfonamide core. A copper-catalyzed N-arylation reaction (e.g., coupling 4-hydrazino-3-nitrobenzenesulfonyl chloride with 4-chloroaniline) can introduce the hydrazino-nitro moiety . Hydrazine incorporation may follow protocols akin to triazole synthesis, where hydrazine derivatives react with activated intermediates under basic conditions . Key steps include:

- Sulfonamide Formation: Reacting sulfonyl chlorides with aryl amines in the presence of a base (e.g., triethylamine) .

- Hydrazine Functionalization: Using hydrazine hydrate or substituted hydrazines under controlled pH to avoid over-oxidation of the nitro group .

Yield optimization requires monitoring reaction temperature (typically 0–25°C) and stoichiometric ratios via TLC or HPLC.

Basic: Which spectroscopic techniques are critical for structural validation of this compound?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy:

- Mass Spectrometry: High-resolution MS validates molecular formula (e.g., [M+H] for CHClNOS) .

Advanced: How can crystallographic data discrepancies be resolved during structure determination?

Methodological Answer:

- Software Tools: Use SHELX programs (e.g., SHELXL for refinement) to resolve twinning or disorder in nitro/hydrazino groups .

- Validation Metrics: Check R-factor convergence, ADP (atomic displacement parameter) consistency, and hydrogen bonding networks .

- Comparative Analysis: Cross-validate with powder XRD if single-crystal data is ambiguous. For example, nitro group orientation may require DFT-based geometry optimization to resolve electron density ambiguities .

Advanced: What mechanistic insights guide the optimization of copper-catalyzed N-arylation in its synthesis?

Methodological Answer:

- Catalytic Cycle: Cu(I) intermediates facilitate Ullmann-type coupling. Key factors:

- Hydrazine Reactivity: The hydrazino group’s nucleophilicity is pH-dependent; buffered conditions (pH 7–8) prevent decomposition .

- Kinetic Monitoring: Use in situ IR or GC-MS to track aryl bromide consumption and adjust catalyst loading (typically 5–10 mol% CuI) .

Advanced: How can computational modeling predict the electronic effects of the nitro and hydrazino substituents?

Methodological Answer:

- DFT Calculations: Optimize geometry using B3LYP/6-31G(d) to assess:

- Molecular Electrostatic Potential (MEP): Map charge distribution to predict reactivity (e.g., nucleophilic attack sites) .

- Docking Studies: If targeting biological activity, model interactions with enzymes (e.g., COX-2) using AutoDock Vina, guided by similar sulfonamide inhibitors .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- Ventilation: Use fume hoods due to potential nitro group decomposition (NO release) .

- PPE: Nitrile gloves and goggles to prevent skin/eye contact with sulfonamide derivatives .

- Waste Disposal: Neutralize acidic/basic by-products before disposal (e.g., bicarbonate for excess sulfonyl chloride) .

Advanced: How to design biological activity studies for this compound?

Methodological Answer:

- Target Selection: Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, COX-2) .

- Assay Design:

- SAR Studies: Synthesize analogs (e.g., nitro → amino reduction) to isolate pharmacophore contributions .

Advanced: How to assess stability under varying pH and temperature conditions?

Methodological Answer:

- Thermal Analysis: Use DSC/TGA to determine decomposition onset (nitro groups typically degrade >200°C) .

- pH Stability: Incubate in buffers (pH 2–12) and monitor via HPLC for hydrazine oxidation or sulfonamide hydrolysis .

- Light Sensitivity: Conduct accelerated photostability studies (ICH Q1B guidelines) to identify nitro → nitrosamine risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.